2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a versatile chemical compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzofuro[3,2-d]pyrimidin-2-yl core. One common approach is to start with a suitable pyrimidinone derivative, which undergoes a series of reactions including alkylation, oxidation, and thioether formation[_{{{CITATION{{{1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ...[{{{CITATION{{{_2{Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H - MDPI](https://wwwmdpicom/2218-0532/89/4/49)
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure the production of high-purity material. Process optimization would focus on minimizing waste, reducing reaction times, and maximizing yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The presence of the thioether group allows for oxidation to form sulfoxides or sulfones.
Reduction: : The oxo group in the benzofuro[3,2-d]pyrimidin-2-yl core can be reduced to a hydroxyl group.
Substitution: : The amide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Hydroxylated derivatives.
Substitution: : Amides, esters, or thioethers with different substituents.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its biological activity has been explored in studies involving enzyme inhibition, receptor binding, and cellular assays.
Medicine: : Potential therapeutic applications include antimicrobial, anti-inflammatory, and anticancer properties.
Industry: : It can be used in the development of new materials, catalysts, and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the benzofuro[3,2-d]pyrimidin-2-yl core and the N-(3,5-dimethoxyphenyl)acetamide group. Similar compounds might include other benzofuro[3,2-d]pyrimidin derivatives or compounds with similar functional groups. These compounds may have different biological activities or applications based on their structural differences.
List of Similar Compounds
2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide
2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
Properties
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-4-5-10-27-23(29)22-21(18-8-6-7-9-19(18)32-22)26-24(27)33-14-20(28)25-15-11-16(30-2)13-17(12-15)31-3/h6-9,11-13H,4-5,10,14H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPOWLZWBLZIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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